molecular formula C11H13NO6 B8563098 2-(2-Methoxy-4-nitrophenoxy)ethyl acetate

2-(2-Methoxy-4-nitrophenoxy)ethyl acetate

Cat. No. B8563098
M. Wt: 255.22 g/mol
InChI Key: FNDVSYLVOHSQAO-UHFFFAOYSA-N
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Patent
US08088815B2

Procedure details

To a solution of 2-(2-methoxy-4-nitrophenoxy)ethanol (5.5 g, 26 mmol) and pyridine (2.35 g, 30 mmol) in THF (140 mL) at 0° C. was acetyl chloride (2.33 g, 30 mmol). The reaction mixture was warmed to room temperature and stirred for 1 h. The mixture was concentrated. The residue was partitioned between ethyl acetate and water. The organic layer was separated, and aqueous layer was extracted with ethyl acetate. The combined organic extract was washed with water, saturated aqueous CuSO4 solution, brine, dried over MgSO4, and concentrated to give 2-(2-methoxy-4-nitrophenoxy)ethyl acetate as a yellow solid (6 g, 91%).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step Two
Quantity
2.33 g
Type
reactant
Reaction Step Three
Name
Quantity
140 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[CH:9][C:4]=1[O:5][CH2:6][CH2:7][OH:8].N1C=CC=CC=1.[C:22](Cl)(=[O:24])[CH3:23]>C1COCC1>[C:22]([O:8][CH2:7][CH2:6][O:5][C:4]1[CH:9]=[CH:10][C:11]([N+:13]([O-:15])=[O:14])=[CH:12][C:3]=1[O:2][CH3:1])(=[O:24])[CH3:23]

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
COC1=C(OCCO)C=CC(=C1)[N+](=O)[O-]
Step Two
Name
Quantity
2.35 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
2.33 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
140 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with water, saturated aqueous CuSO4 solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OCCOC1=C(C=C(C=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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